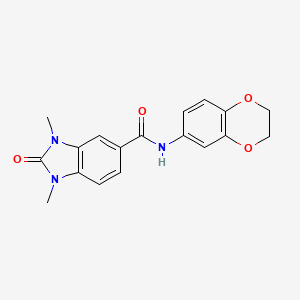![molecular formula C14H15NO3 B5300185 N-[1-(3-methoxyphenyl)ethyl]-2-furamide](/img/structure/B5300185.png)
N-[1-(3-methoxyphenyl)ethyl]-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3-methoxyphenyl)ethyl]-2-furamide, also known as Fura-2, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of furamide derivatives and is widely used in various biochemical and physiological studies.
作用機序
N-[1-(3-methoxyphenyl)ethyl]-2-furamide works by binding to calcium ions in the cytoplasm of cells, causing a change in its fluorescent properties. The binding of calcium ions to this compound causes a shift in the excitation spectrum, resulting in a change in the emitted fluorescence. This property allows researchers to monitor changes in intracellular calcium levels in real-time.
Biochemical and Physiological Effects:
This compound has been extensively used to study various biochemical and physiological processes, including muscle contraction, neurotransmitter release, and cell division. It has also been used to investigate the role of calcium in apoptosis, the programmed cell death process. This compound has also been used in neuroscience research to study the function of calcium channels and the role of calcium signaling in synaptic plasticity.
実験室実験の利点と制限
One of the significant advantages of using N-[1-(3-methoxyphenyl)ethyl]-2-furamide in lab experiments is its high sensitivity and specificity for calcium ions. It can detect changes in calcium levels in real-time, making it an essential tool in studying calcium signaling. However, this compound has some limitations, including its potential toxicity to cells at high concentrations and its limited ability to penetrate cell membranes.
将来の方向性
N-[1-(3-methoxyphenyl)ethyl]-2-furamide has already proven to be an essential tool in scientific research, but there are still many future directions for its use. Some of these directions include developing new fluorescent dyes with improved properties, such as higher sensitivity and specificity, and exploring the role of calcium signaling in various diseases, including cancer and neurodegenerative diseases. Additionally, this compound can be used in combination with other techniques, such as optogenetics and gene editing, to investigate complex physiological and biochemical processes.
Conclusion:
In conclusion, this compound is a calcium-sensitive fluorescent dye that has gained significant attention in scientific research due to its unique properties. It is widely used in various biochemical and physiological studies and has been shown to be an essential tool in studying calcium signaling. The future directions for its use are promising, and it is expected to continue to play a significant role in scientific research.
合成法
N-[1-(3-methoxyphenyl)ethyl]-2-furamide is synthesized by the condensation of 3-methoxyphenylacetic acid with furfural in the presence of sulfuric acid. The resulting compound is then treated with thionyl chloride to obtain the final product. The synthesis method is well-established, and the purity of the compound can be easily achieved through standard purification techniques.
科学的研究の応用
N-[1-(3-methoxyphenyl)ethyl]-2-furamide is widely used in scientific research due to its unique fluorescent properties. It is a calcium-sensitive fluorescent dye that can be used to monitor intracellular calcium levels in live cells. This property makes this compound an essential tool in studying various physiological and biochemical processes that involve calcium signaling, including muscle contraction, neurotransmitter release, and cell division.
特性
IUPAC Name |
N-[1-(3-methoxyphenyl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-10(11-5-3-6-12(9-11)17-2)15-14(16)13-7-4-8-18-13/h3-10H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUWOVRUWLQKFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-[(benzylamino)carbonyl]-1H-imidazole-4-carboxylate](/img/structure/B5300103.png)
![N-[2-(dimethylamino)-1-methyl-2-oxoethyl]-1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B5300105.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5300111.png)
![N-{3-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-furoyl)amino]acryloyl}glycine](/img/structure/B5300126.png)
![1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(2-methoxyphenyl)-2-methylpiperazine](/img/structure/B5300138.png)
![2-methyl-4-(4-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5300143.png)
![7-(ethylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5300146.png)

![N'-[(4-chlorophenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide](/img/structure/B5300174.png)
![3-({[2-(4-chlorophenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5300176.png)
![4-hydroxy-1-[(4-methoxy-2,3,6-trimethylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B5300193.png)
![N-(3-chloro-4-fluorophenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5300203.png)
![7-(4-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5300210.png)
